(1S,2S)-1,2-dihydronaphthalene-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-1,2-dihydronaphthalene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUHWUSUBHNZCG-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2[C@@H]([C@H](C=CC2=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926599 | |
| Record name | 1,2-Dihydronaphthalene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-16-4, 13011-97-7 | |
| Record name | rel-(1R,2R)-1,2-Dihydro-1,2-naphthalenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,2-Dihydro-1,2-naphthalenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Naphthalenediol, 1,2-dihydro-, (1S-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013011977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydronaphthalene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-trans-1,2-Dihydro-1,2-naphthalenediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANS-1,2-DIHYDRO-1,2-NAPHTHALENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A9YQL2YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic and Enzymological Studies of Dihydronaphthalene Dioxygenases Relevant to Diol Formation
Structural Biology and Active Site Analysis of Naphthalene (B1677914) Dioxygenase (NDO)
Naphthalene dioxygenase is a multicomponent enzyme system. nih.gov The catalytic component, the oxygenase (NDO), is a heterohexamer with an α₃β₃ configuration and a total molecular weight of approximately 218.6 kDa. rcsb.orgnih.gov The larger α-subunit contains the critical catalytic machinery, while the smaller β-subunit is believed to play a structural role. nih.gov
Each α-subunit is composed of two distinct domains: a Rieske domain and a catalytic domain. rcsb.org The Rieske domain houses a [2Fe-2S] cluster, where one iron atom is coordinated by two cysteine residues (Cys81, Cys101) and the other by two histidine residues (His83, His104). rcsb.org The larger catalytic domain contains a mononuclear non-heme ferrous iron (Fe²⁺) center. rcsb.orgnih.gov This active site iron is coordinated in a facial triad (B1167595) by two histidine residues (His208, His213) and one bidentate aspartate residue (Asp362). rcsb.orgnih.gov In the resting state, a water molecule completes the distorted octahedral coordination geometry of the iron. rcsb.orgnih.gov
The active site is located in a hydrophobic pocket, which accounts for the enzyme's affinity for aromatic hydrocarbon substrates. nih.govdocumentsdelivered.comasm.org A crucial structural feature is the pathway for intramolecular electron transfer. The Rieske [2Fe-2S] center of one α-subunit is linked to the mononuclear iron active site of an adjacent α-subunit, separated by a distance of about 12 Å. nih.gov This connection is facilitated by a hydrogen bond network involving Asp205, which is considered the primary route for electron transfer from the Rieske cluster to the active site iron during catalysis. rcsb.org Several other hydrophobic amino acid residues, including Asn-201, Phe-202, Val-260, Trp-316, and Phe-352, line the active site cavity and are positioned to interact with the substrate, influencing its binding orientation and thus the reaction's outcome. nih.gov
Table 1: Key Structural Features of Naphthalene Dioxygenase (NDO)
| Feature | Description | References |
| Overall Structure | α₃β₃ heterohexamer | nih.gov, rcsb.org |
| α-Subunit | Contains both the Rieske domain and the catalytic domain. | rcsb.org, nih.gov |
| β-Subunit | Primarily a structural role. | nih.gov |
| Rieske Center | [2Fe-2S] cluster for electron transfer, coordinated by Cys81, His83, Cys101, His104. | rcsb.org |
| Active Site | Mononuclear non-heme ferrous (Fe²⁺) ion. | nih.gov, rcsb.org |
| Iron Coordination | Coordinated by His208, His213, and Asp362 in a 2-His-1-carboxylate facial triad. | nih.gov |
| Electron Transfer Path | From the Rieske center of one α-subunit to the active site of an adjacent α-subunit (~12 Å distance). | rcsb.org, nih.gov |
Regioselectivity and Enantioselectivity Determinants in Arene cis-Dihydroxylation
A hallmark of NDO is its high degree of regioselectivity and enantioselectivity. nih.govdocumentsdelivered.com When acting on naphthalene, the wild-type enzyme from Pseudomonas sp. NCIB 9816-4 almost exclusively attacks the C1-C2 double bond (regioselectivity) and produces (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene with an enantiomeric excess greater than 99% (enantioselectivity). documentsdelivered.comasm.orgnih.gov
These specificities are governed by the precise architecture of the active site. The arrangement of amino acid residues around the mononuclear iron creates a chiral environment that forces the substrate to bind in a preferred orientation. This lock-and-key fit ensures that the dioxygen molecule, once activated by the iron, attacks a specific face of a specific double bond on the aromatic ring. researchgate.net The degree of regioselectivity can vary depending on the dioxygenase and the substrate; for instance, in the cis-dihydroxylation of azaarenes, the position of hydroxylation is highly dependent on the enzyme used. nih.gov
Site-directed mutagenesis studies have identified several active site residues as key determinants of NDO's selectivity. Among these, Phenylalanine 352 (Phe352), located near the active site iron, has been shown to exert significant control over the stereochemical outcome of the reaction. nih.govnih.gov
While mutations at other nearby residues like Asn-201, Phe-202, and Val-260 had minimal effects on the reaction with naphthalene, substitutions at Phe352 led to notable changes. documentsdelivered.comasm.org Replacing Phe352 with smaller amino acids like alanine, valine, or leucine (B10760876) resulted in the formation of cis-naphthalene dihydrodiol with a slightly reduced enantiopurity of 92% to 96% (+)-1R,2S. documentsdelivered.comasm.org This indicates that the bulky phenyl group of Phe352 is crucial for maintaining the high fidelity of the wild-type enzyme.
More dramatically, mutations at this position can alter both regioselectivity and enantioselectivity for other substrates. nih.gov For example, when biphenyl (B1667301) is the substrate, the wild-type NDO produces (+)-(3R,4S)-biphenyl-cis-dihydrodiol with over 98% enantiomeric excess. However, the F352V and F352T mutant enzymes produce the opposite enantiomer, (-)-(3S,4R)-biphenyl-cis-dihydrodiol, with 77% and 60% enantiomeric excess, respectively. nih.gov This demonstrates that a single amino acid change can invert the stereochemical preference of the enzyme, providing a direct pathway to "non-natural" stereoisomers. nih.gov
Table 2: Effect of Phenylalanine 352 Mutations on Product Stereochemistry for Different Substrates
| Enzyme Variant | Substrate | Major Product Enantiomer | Enantiomeric Excess (%) | Reference |
| Wild-Type NDO | Naphthalene | (+)-(1R,2S) | >99% | documentsdelivered.com, asm.org |
| Phe352Ala | Naphthalene | (+)-(1R,2S) | 92-96% | documentsdelivered.com, asm.org |
| Wild-Type NDO | Biphenyl | (+)-(3R,4S) | >98% | nih.gov |
| Phe352Val | Biphenyl | (-)-(3S,4R) | 77% | nih.gov |
| Phe352Thr | Biphenyl | (-)-(3S,4R) | 60% | nih.gov |
Catalytic Cycle and Oxygen Incorporation Mechanisms (e.g., ¹⁸O Labeling Studies)
The dihydroxylation reaction catalyzed by NDO involves a complex catalytic cycle that requires the coordinated action of its three protein components and consumes one molecule each of NADH, O₂, and the aromatic substrate per molecule of cis-dihydrodiol formed. researchgate.net
Electron Transfer: The cycle begins with the transfer of two electrons from NADH to the flavin adenine (B156593) dinucleotide (FAD) cofactor on the reductase component. The reductase, in turn, passes the electrons one at a time to the ferredoxin, which then shuttles them to the Rieske [2Fe-2S] center on the α-subunit of the oxygenase. researchgate.netnih.gov
Substrate and O₂ Binding: The aromatic substrate (naphthalene) binds in the hydrophobic active site pocket near the ferrous (Fe²⁺) ion. nih.gov This is followed by the binding of molecular oxygen. Crystallographic studies have captured the O₂ molecule bound to the iron in a side-on fashion, positioning it for attack on the substrate's double bond. researchgate.netnih.gov
Oxygen Activation: An electron is transferred from the now-reduced Rieske center to the {Fe²⁺-O₂} complex, forming a reactive Fe³⁺-peroxo species. researchgate.netebi.ac.uk
Attack and Product Formation: This electrophilic oxygen species attacks the electron-rich π-system of the naphthalene ring. The precise mechanism is thought to involve the formation of a transient, highly unstable cyclic peroxide (dioxetane) intermediate. ebi.ac.uknih.gov The collapse of this intermediate, through the cleavage of the O-O bond and reaction with the second carbon of the double bond, results in the formation of the cis-dihydrodiol product. ebi.ac.uk
Product Release: The diol product is then released from the active site, returning the enzyme to its resting state, ready for another catalytic cycle.
Crucial evidence for this mechanism comes from ¹⁸O₂ labeling studies. Experiments have confirmed that both oxygen atoms incorporated into the dihydrodiol product originate from a single molecule of diatomic oxygen (O₂), which is the defining characteristic of a dioxygenase enzyme. nih.gov
Enzyme Engineering and Mutagenesis for Altered Stereochemical Outcomes
The insights gained from mechanistic and structural studies have established that NDO is a highly evolvable enzyme. Site-directed mutagenesis has proven to be an effective strategy for altering its catalytic properties to generate novel products. nih.govnih.gov
The work on the Phe352 residue is a prime example of how enzyme engineering can be used to manipulate stereochemical outcomes. nih.gov By substituting this single amino acid, researchers have successfully inverted the enantioselectivity of the enzyme for certain substrates, producing chiral molecules that are the mirror images of the natural products. nih.gov While mutations at Phe352 only slightly eroded the high enantioselectivity for naphthalene, the dramatic inversion observed with biphenyl highlights the potential for creating bespoke biocatalysts. documentsdelivered.comasm.orgnih.gov A recombinant E. coli strain expressing the F352V variant of NDO has been successfully used to produce enantiomerically pure (-)-biphenyl cis-(3S,4R)-dihydrodiol. nih.gov
These findings suggest that NDO's active site can be rationally redesigned to target specific stereochemical outputs. Through further engineering and potentially directed evolution, it is conceivable that variants of NDO could be developed to efficiently produce a wide range of valuable chiral synthons, including the specific synthesis of (1S,2S)-1,2-dihydronaphthalene-1,2-diol from naphthalene. nih.gov
Synthetic Utility and Chemical Transformations of 1s,2s 1,2 Dihydronaphthalene 1,2 Diol
Conversion to Chiral Tetrahydronaphthalene Derivatives (e.g., cis- and trans-Tetrahydrodiols)
The diol (1S,2S)-1,2-dihydronaphthalene-1,2-diol can be stereoselectively converted to both cis- and trans-tetrahydronaphthalene diols. These transformations are crucial for accessing a broader range of chiral synthons. For instance, catalytic hydrogenation of the double bond in the dihydronaphthalene ring system typically leads to the formation of the corresponding tetrahydronaphthalene derivative. The stereochemical outcome of this reduction can often be controlled by the choice of catalyst and reaction conditions.
One notable transformation is the microbial oxidation of 1,2-dihydronaphthalene (B1214177) by certain bacterial strains, which can produce (+)-cis-1(R),2(S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene. smolecule.com This biocatalytic approach offers a direct route to a specific stereoisomer of the tetrahydrodiol.
| Starting Material | Product | Reagents/Conditions | Stereochemistry |
| This compound | (1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene | Microbial oxidation (e.g., Sphingomonas yanoikuyae) | cis |
| This compound | trans-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene | Chemical reduction (e.g., catalytic hydrogenation) | trans (depending on catalyst and conditions) |
Access to Chiral Epoxides and Haloalcohol Intermediates
The diol functionality of this compound serves as a gateway to the formation of valuable chiral intermediates such as epoxides and haloalcohols. ncats.io These transformations are typically achieved through well-established synthetic methodologies.
For example, treatment of the diol with a base and a sulfonyl chloride can lead to the formation of a cyclic sulfate, which can then be opened by a nucleophile to yield a variety of substituted derivatives. Alternatively, direct conversion to an epoxide can be achieved. It has been postulated that the metabolic conversion of naphthalene (B1677914) in the liver proceeds through a 1,2-dihydro-1,2-epoxy naphthalene intermediate, which is then hydrolyzed to the diol. researchgate.net This biological pathway highlights the potential for the reverse reaction to be synthetically useful.
Functionalization and Derivatization Reactions (e.g., Formation of Acetals, Silyl (B83357) Ethers)
The two hydroxyl groups of this compound can be readily functionalized to protect them or to introduce new reactive handles. nih.gov Common derivatization reactions include the formation of acetals and silyl ethers.
The formation of an acetonide by reacting the diol with acetone (B3395972) in the presence of an acid catalyst is a common protecting group strategy. This not only protects the diol but also locks the conformation of the six-membered ring, which can influence the stereochemical outcome of subsequent reactions. Similarly, the hydroxyl groups can be converted to silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, by treatment with the corresponding silyl chloride and a base. The choice of the silyl group can modulate the steric environment and the stability of the protected diol.
| Functional Group | Reagents | Product |
| Diol | Acetone, acid catalyst | Acetonide |
| Diol | Trimethylsilyl chloride, base | Bis-TMS ether |
| Diol | tert-Butyldimethylsilyl chloride, base | Bis-TBDMS ether |
Application as a Chiral Building Block in Complex Molecule Synthesis.scitoys.com
The enantiopure nature of this compound makes it an attractive starting material for the synthesis of complex molecules where stereocontrol is paramount. scitoys.com
Precursors for Naphthalene Derivatives with Specific Stereochemistry.scitoys.com
This diol is a valuable precursor for synthesizing a variety of naphthalene derivatives with defined stereochemistry. scitoys.com By leveraging the existing stereocenters and the reactivity of the double bond and hydroxyl groups, chemists can introduce new functionalities and build up molecular complexity while maintaining stereochemical integrity. The ability to convert the diol into chiral epoxides and tetrahydrodiols further expands its utility in this regard.
Approaches to Natural Product Analogues.scitoys.com
The structural motif of dihydronaphthalene and tetrahydronaphthalene diols is found in a number of natural products and biologically active molecules. smolecule.comresearchgate.net Consequently, this compound serves as a logical starting point for the synthesis of analogues of these natural products. scitoys.com By modifying the core structure of the diol, researchers can create libraries of related compounds to probe structure-activity relationships and develop new therapeutic agents.
Role in Metabolic Pathways and Biotransformation Systems Beyond Synthesis
Intermediate in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs)
(1S,2S)-1,2-dihydronaphthalene-1,2-diol is a cornerstone intermediate in the aerobic microbial degradation of naphthalene (B1677914), a model polycyclic aromatic hydrocarbon. frontiersin.orggavinpublishers.com This metabolic process is initiated by a multi-component enzyme system known as naphthalene dioxygenase (NDO), which catalyzes the stereospecific oxidation of naphthalene to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. oup.comnih.govebi.ac.uk This initial step is crucial as it introduces chirality and hydroxyl groups to the aromatic ring, making it more water-soluble and amenable to further enzymatic attack.
A wide range of bacterial genera have been identified to utilize naphthalene as a sole source of carbon and energy, with this compound being a common metabolite in their degradation pathways. nih.gov Notable among these are species of Pseudomonas, Rhodococcus, Bacillus, Alcaligenes, Burkholderia, Mycobacterium, Ralstonia, Sphingomonas, and Streptomyces. oup.comasm.orgnih.gov For instance, Pseudomonas putida strains, particularly those harboring the NAH7 plasmid, are well-studied for their ability to degrade naphthalene via this cis-dihydrodiol intermediate. frontiersin.orgresearchgate.netnih.gov Similarly, various Rhodococcus species have been shown to effectively degrade naphthalene, underscoring the broad environmental relevance of this metabolic pathway. asm.orgnih.govresearchgate.netmdpi.com
The formation of this diol is a key step that commits the naphthalene molecule to a degradation cascade, ultimately leading to intermediates of central metabolism, such as pyruvate and acetyl-CoA, which can then be used for cell growth and energy production. researchgate.net
| Microorganism | Role in Naphthalene Degradation | Key Enzyme |
| Pseudomonas putida | Utilizes naphthalene as a sole carbon and energy source, forming the cis-dihydrodiol as a key intermediate. frontiersin.orgnih.gov | Naphthalene Dioxygenase |
| Rhodococcus sp. | Degrades naphthalene via salicylate and gentisate pathways, initiated by the formation of the dihydrodiol. asm.orgnih.gov | Naphthalene Dioxygenase |
| Bacillus thermoleovorans | Capable of thermophilic degradation of naphthalene, though may involve different initial dioxygenation positions. ethz.ch | Dioxygenase |
| Stenotrophomonas maltophilia | Metabolizes related compounds like 1-naphthoic acid through a dihydroxylation step. frontiersin.org | Dioxygenase |
Enzymatic Dehydrogenation to Aromatic Naphthalene Diols (e.g., via cis-1,2-dihydronaphthalene-1,2-diol Dehydrogenase)
Following its formation, this compound undergoes a crucial dehydrogenation reaction, which re-aromatizes the ring system and leads to the formation of 1,2-dihydroxynaphthalene. frontiersin.orggavinpublishers.com This reaction is catalyzed by the enzyme cis-1,2-dihydronaphthalene-1,2-diol dehydrogenase (EC 1.3.1.29). wikipedia.orgqmul.ac.uk
This enzyme belongs to the family of oxidoreductases and specifically acts on the CH-CH group of the donor molecule with NAD+ as the acceptor. wikipedia.orgnih.gov The systematic name for this enzyme class is cis-1,2-dihydronaphthalene-1,2-diol:NAD+ 1,2-oxidoreductase. wikipedia.org The reaction catalyzed by this dehydrogenase is as follows:
This compound + NAD+ ⇌ 1,2-dihydroxynaphthalene + NADH + H+ wikipedia.orgqmul.ac.uk
This enzymatic step is pivotal as it sets the stage for the subsequent ring cleavage of the aromatic diol, a critical step in the complete breakdown of the naphthalene molecule. The enzyme from Pseudomonas putida has been purified and characterized, revealing its high stereoselectivity for the (+)-cis-isomer of the naphthalene dihydrodiol. wikipedia.org Interestingly, this dehydrogenase also exhibits activity towards other cis-dihydrodiols derived from PAHs like anthracene and phenanthrene, albeit at a lower rate, suggesting a broader role in the degradation of these environmental pollutants. qmul.ac.ukexpasy.org
| Enzyme | EC Number | Substrate(s) | Product(s) |
| cis-1,2-dihydronaphthalene-1,2-diol dehydrogenase | 1.3.1.29 | This compound, NAD+ | 1,2-dihydroxynaphthalene, NADH, H+ wikipedia.orgqmul.ac.uk |
Biotransformation of Related Naphthalene Derivatives by Microbial Systems
The enzymatic machinery involved in the initial stages of naphthalene degradation, particularly naphthalene dioxygenase, exhibits a remarkable degree of substrate versatility, enabling the biotransformation of a variety of substituted naphthalenes. nih.govdntb.gov.ua This metabolic promiscuity is of significant interest for bioremediation and biocatalysis applications.
Microbial systems have been shown to transform a range of naphthalene derivatives, including:
Methylnaphthalenes: Several Pseudomonas species can degrade mono- or di-methylnaphthalenes, often initiating the attack on the unsubstituted ring to form the corresponding methyl-substituted cis-dihydrodiol. frontiersin.org
Naphthoic Acids: The soil bacterium Stenotrophomonas maltophilia can metabolize 1-naphthoic acid, initiating the process with a double hydroxylation to yield 1,2-dihydroxy-8-carboxynaphthalene. frontiersin.org
Naphthalenesulfonic Acids: Certain bacteria can initiate the metabolism of naphthalenesulfonic acids through dihydroxylation of the sulfonated ring, leading to a dihydrodiol intermediate. This is followed by the spontaneous elimination of the sulfite group to form 1,2-dihydroxynaphthalene, which then enters the classical naphthalene degradation pathway. frontiersin.org
Carbaryl: The degradation of the insecticide carbaryl (1-naphthyl N-methylcarbamate) by some Pseudomonas species proceeds through 1-naphthol, which is then converted to 1,2-dihydroxynaphthalene. frontiersin.org
Other Substituted Naphthalenes: Pseudomonas fluorescens has been shown to transform various naphthalenes with electrically neutral substituents primarily into the corresponding substituted salicylic acids, following the initial dioxygenase-initiated pathway. oup.com
These examples highlight the adaptability of microbial catabolic pathways and the central role of dihydroxylation reactions in preparing a diverse range of naphthalene derivatives for further degradation. The biotransformation of these compounds often leads to products with increased polarity and reduced toxicity, which is a key principle of bioremediation.
| Naphthalene Derivative | Transforming Microorganism(s) | Initial Biotransformation Product |
| Methylnaphthalenes | Pseudomonas spp. frontiersin.org | Methyl-substituted cis-dihydrodiol |
| 1-Naphthoic Acid | Stenotrophomonas maltophilia frontiersin.org | 1,2-dihydroxy-8-carboxynaphthalene |
| Naphthalenesulfonic Acids | Pseudomonas spp. frontiersin.org | Dihydrodiol intermediate |
| Carbaryl | Pseudomonas sp. C5pp frontiersin.org | 1-naphthol, then 1,2-dihydroxynaphthalene |
| 2-methyl-1,4-naphthoquinone | Streptomyces griseus researchgate.net | 2-methyl-4-hydroxy-1-tetralone |
Analytical and Characterization Techniques in Stereochemical Analysis
Methods for Enantiomeric Excess Determination
The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and effective method for determining the enantiomeric excess of chiral compounds like (1S,2S)-1,2-dihydronaphthalene-1,2-diol. ncats.iosigmaaldrich.com
Chiral HPLC operates on the principle of differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. nih.govnih.gov This results in different retention times for each enantiomer, allowing for their separation and quantification. The choice of the chiral stationary phase is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns. nih.gov
While specific experimental data for the direct chiral HPLC separation of the enantiomers of trans-1,2-dihydronaphthalene-1,2-diol is not extensively detailed in readily available literature, the general approach involves the development of a method that optimizes the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol) and the flow rate to achieve baseline separation of the enantiomeric peaks. nih.gov The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Another approach for determining enantiomeric excess involves the derivatization of the diol with a chiral agent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard achiral chromatography techniques. nih.gov
Table 1: Illustrative Chiral HPLC Parameters for Separation of Diol Enantiomers
| Parameter | Value/Description |
| Chiral Stationary Phase | Pirkle-concept (e.g., (S,S)-Whelk-O 1) or Polysaccharide-based (e.g., ChiraSpher) |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures |
| Detection | UV-Vis at a wavelength where the analyte absorbs |
| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min |
| Data Analysis | Integration of peak areas to determine the ratio of enantiomers |
Note: This table provides a general illustration of typical parameters. The optimal conditions for the specific separation of this compound enantiomers would require experimental optimization.
Techniques for Absolute Configuration Assignment
Assigning the absolute configuration of a chiral molecule involves determining the precise spatial arrangement of its atoms (R/S configuration). For this compound, several powerful techniques are employed.
Circular Dichroism (CD) Spectroscopy: This chiroptical technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. The absolute configuration of a molecule can be determined by comparing its experimental CD spectrum with the spectrum of a known standard or with a spectrum predicted by quantum chemical calculations. nih.gov For dihydronaphthalene diols, the sign of the Cotton effects in the UV-Vis region can be correlated to the absolute stereochemistry at the hydroxyl-bearing carbon atoms. For instance, the microbial oxidation of naphthalene (B1677914) by naphthalene dioxygenase produces (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, and the CD spectrum of this known enantiomer can serve as a reference. ethz.ch
X-ray Crystallography: This is considered the most definitive method for determining the absolute configuration of a crystalline compound. nih.gov By diffracting X-rays through a single crystal of the substance, a three-dimensional electron density map can be generated, revealing the precise arrangement of every atom in the molecule. This allows for the unambiguous assignment of the absolute stereochemistry. While a powerful tool, its application is contingent on the ability to grow a suitable single crystal of the compound of interest.
Vibrational Circular Dichroism (VCD): VCD is an analogous technique to electronic CD but operates in the infrared region of the electromagnetic spectrum, measuring the differential absorption of circularly polarized infrared radiation. This method provides information about the stereochemistry based on the vibrational transitions within the molecule and is particularly useful for molecules that lack a strong UV-Vis chromophore.
Table 2: Key Techniques for Absolute Configuration Assignment
| Technique | Principle | Information Obtained |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized UV-Vis light. | The sign and magnitude of Cotton effects, which can be correlated to the absolute configuration. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | A complete 3D structure of the molecule, providing unambiguous absolute configuration. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Information on the stereochemistry from vibrational transitions. |
The combination of these analytical and characterization techniques provides a comprehensive toolkit for the stereochemical analysis of this compound, enabling its unambiguous identification and quantification, which is essential for understanding its role in biological systems.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting (1S,2S)-1,2-dihydronaphthalene-1,2-diol in biological samples?
- Methodological Answer : Cross-sectional studies on occupationally exposed workers utilized urinary analysis via high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify 1,2-dihydronaphthalene-1,2-diol (1,2-DHN). These methods were validated for sensitivity and specificity, showing strong correlations with naphthalene exposure biomarkers like 1- and 2-naphthol . Sample preparation typically involves enzymatic hydrolysis of glucuronide conjugates followed by solid-phase extraction.
Q. How is this compound used as a biomarker for naphthalene exposure?
- Methodological Answer : 1,2-DHN is a metabolite of naphthalene, formed via epoxidation and subsequent hydrolysis. Its elevated urinary levels in workers correlate with occupational naphthalene exposure. Studies recommend combining 1,2-DHN measurements with 1-/2-naphthol analysis to improve biomonitoring accuracy, as 1,2-DHN exhibits higher sensitivity in low-exposure scenarios . Longitudinal sampling and creatinine adjustment are critical for normalizing urinary concentrations.
Advanced Research Questions
Q. What enzymatic synthesis methods yield this compound with high stereoselectivity?
- Methodological Answer : Naphthalene dioxygenase (NDO) from Pseudomonas species catalyzes the stereoselective oxidation of naphthalene derivatives to produce this compound. Crystallographic studies (1.5 Å resolution) reveal substrate binding near Val209 and Leu307 residues, where steric and electronic interactions dictate product stereochemistry. Chlorinated analogs, such as (1R,2S)-8-chloro-1,2-dihydronaphthalene-1,2-diol, demonstrate how halogen positioning influences regioselectivity . Optimizing reaction conditions (e.g., pH, cofactors like NADH) enhances enantiomeric excess.
Q. How can researchers reconcile contradictions in toxicological data for this compound across studies?
- Methodological Answer : Contradictions often arise from variations in exposure routes (inhalation vs. oral), species-specific metabolism, and study design biases. Tools like the Risk of Bias Questionnaire (Table C-6/C-7) should be applied to assess internal validity, focusing on dose randomization, outcome reporting, and confounding factors . Meta-analyses integrating human biomonitoring data (e.g., urinary 1,2-DHN levels) and controlled animal studies (Table B-1) can clarify dose-response relationships .
Q. Why do certain enantiomers of dihydronaphthalene-diols fail to undergo enzymatic conversion?
- Methodological Answer : Stereochemical compatibility with enzyme active sites determines reactivity. For example, cis-(1S,2S)-1,2-dihydroxy-3-bromocyclohexa-3,5-diene does not bind to GldA (glycol dehydratase) due to non-reactive conformations, while its (1R,2R)-enantiomer aligns optimally for catalysis. Computational docking and molecular dynamics simulations (in silico) help predict reactive conformations, guiding synthetic pathway design .
Q. What molecular interactions govern the stereoselectivity of dihydronaphthalene-diol formation?
- Methodological Answer : X-ray crystallography (e.g., NDO-substrate complexes) reveals that hydrophobic residues (e.g., Val209, Leu307) position the substrate for dioxygenation. Hydrogen bonding between the diol and active-site water molecules stabilizes the transition state, favoring (1S,2S)- over (1R,2S)-configurations. Mutagenesis studies targeting these residues can alter stereoselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
